METHYL 4-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE
Description
The compound METHYL 4-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE features a pyrimidine core substituted with an allyl group, an amino group, and a 4-oxo-1,4-dihydro moiety. The structure includes a thioether (sulfanyl) linkage connecting the pyrimidine ring to an acetyl group, which is further attached to a methyl benzoate backbone. Its structural complexity differentiates it from conventional sulfonylurea herbicides, which typically contain triazine or imidazolone cores paired with sulfonyl groups .
Properties
IUPAC Name |
methyl 4-[[2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-3-8-21-13(18)9-14(22)20-17(21)26-10-15(23)19-12-6-4-11(5-7-12)16(24)25-2/h3-7,9H,1,8,10,18H2,2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKFNBKBGKIFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2CC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multiple steps:
Formation of the Pyrimidine Derivative: The pyrimidine core can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds under controlled conditions.
Introduction of the Allyl Group: The allyl group is introduced via alkylation reactions, often using allyl halides in the presence of a base.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.
Substitution: The benzoate ester and pyrimidine moieties can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the specific reaction mechanism.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbonyl groups could produce alcohols.
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of pyrimidine compounds exhibit antiviral properties, particularly against HIV. Methyl 4-({2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)benzoate could potentially be evaluated for similar effects due to its structural analogies with known active compounds .
Antitumor Properties
Dihydropyrimidines have shown promise in cancer treatment due to their ability to inhibit tumor cell proliferation. Studies suggest that modifications in the pyrimidine structure can enhance these properties. The compound's structural features may allow it to interact with cellular pathways involved in cancer progression .
Antimicrobial Effects
Compounds with similar structures have demonstrated antibacterial and antifungal activities. The incorporation of the sulfanyl group may enhance these effects by disrupting microbial cell membranes or interfering with metabolic processes .
In Vitro Studies
Recent studies have focused on the synthesis of related pyrimidine derivatives and their biological evaluations. For instance, a series of 5-allyl substituted pyrimidines were tested for their efficacy against HIV, demonstrating significant antiviral activity .
In Vivo Evaluations
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of related compounds. For example, studies on dihydropyrimidine derivatives indicated their potential as analgesics with reduced side effects compared to traditional opioids . This suggests that this compound might also offer similar benefits.
Mechanism of Action
The mechanism by which METHYL 4-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Use-Based Comparison
Key Observations:
Core Heterocycle Differences: The target compound’s pyrimidine core (shared with aminocyclopyrachlor ) contrasts with the triazine cores of sulfonylureas (e.g., metsulfuron methyl) . Pyrimidines may offer distinct binding interactions with plant enzymes like acetolactate synthase (ALS), a common target for herbicides. The imidazolone core in imazapyr facilitates non-sulfonylurea ALS inhibition, highlighting structural diversity in herbicidal agents.
Sulfur-Containing Groups :
- The sulfanyl (thioether) group in the target compound differs from the sulfonyl groups in sulfonylureas. Sulfonyl groups are stronger electron-withdrawing moieties, enhancing ALS inhibition in herbicides like metsulfuron methyl . Thioethers may alter metabolic stability or redox activity.
Substituent Effects: The allyl group in the target compound could increase reactivity or degradation rates compared to methoxy or trifluoroethoxy groups in sulfonylureas . The 6-amino-4-oxo substituents on the pyrimidine ring may influence solubility or bioavailability relative to chlorinated (aminocyclopyrachlor) or methylated (metsulfuron methyl) groups .
Research Findings and Hypothetical Implications
Mode of Action and Efficacy
- Sulfonylurea Herbicides: Triazine-based compounds (e.g., metsulfuron methyl) inhibit ALS, disrupting branched-chain amino acid synthesis in plants . Their sulfonyl groups enhance binding affinity.
- Target Compound: The pyrimidine core and thioether linkage may enable ALS inhibition via a novel mechanism. However, the absence of a sulfonyl group could reduce potency compared to traditional sulfonylureas.
Environmental and Metabolic Behavior
- Persistence : Sulfonylureas like metsulfuron methyl exhibit moderate soil persistence (half-life ~60 days) due to stable sulfonyl linkages . The target compound’s thioether and allyl groups may increase susceptibility to oxidative or microbial degradation, reducing environmental accumulation.
- Toxicity: Sulfonylureas generally have low mammalian toxicity (e.g., LD50 >3000 mg/kg for metsulfuron methyl) . The target compound’s amino and oxo groups may improve biocompatibility, though allyl groups could introduce new toxicity risks.
Regulatory and Commercial Context
- Formulation Trends: Commercial herbicides often combine multiple active ingredients (e.g., imazapyr + aminocyclopyrachlor + metsulfuron methyl in Viewpoint®) . The target compound’s unique structure may position it as a complementary agent in such mixtures.
- Green Chemistry Considerations : Fluorinated compounds in highlight regulatory scrutiny of persistent chemicals. The target compound’s lack of fluorine may align with emerging sustainability guidelines .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodological Answer: Synthesis involves multi-step protocols, including:
- Coupling reactions (e.g., thioether bond formation between the pyrimidinyl sulfanyl group and acetyl linker) .
- Esterification of the benzoate moiety under reflux conditions with catalytic acids or bases .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate intermediates and final product .
- Analytical validation using HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm structural integrity .
Q. How can researchers characterize the compound’s structural and functional properties?
- Methodological Answer: Key techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry; FT-IR for functional group identification (e.g., carbonyl, amino) .
- Mass spectrometry (ESI-TOF) to verify molecular weight and fragmentation patterns .
- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation and intermolecular interactions .
Q. What are the primary stability challenges during storage and handling?
- Methodological Answer: Stability studies should assess:
- Hydrolytic sensitivity : Ester and amide bonds may degrade under acidic/basic conditions; buffer solutions at varying pH (e.g., pH 2–9) can model degradation pathways .
- Oxidative susceptibility : The sulfanyl group is prone to oxidation; monitor via TLC or HPLC under controlled oxygen exposure .
- Storage recommendations : Store at –20°C in inert atmospheres (argon) with desiccants to prevent moisture absorption .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer: Advanced approaches include:
- Molecular docking to predict binding affinity with target enzymes (e.g., dihydrofolate reductase) using software like AutoDock Vina .
- Enzyme inhibition assays (e.g., fluorometric or colorimetric kits) to measure IC₅₀ values and validate computational predictions .
- Cellular uptake studies using fluorescent analogs or radiolabeled derivatives to track intracellular localization .
Q. What strategies address contradictions in reported bioactivity data across studies?
- Methodological Answer: Resolve discrepancies by:
- Standardizing assays : Use identical cell lines (e.g., HEK-293 vs. HeLa) and positive controls (e.g., methotrexate for antifolate activity) .
- Purity validation : Re-test batches with ≥95% purity (HPLC) to exclude confounding effects from impurities .
- Meta-analysis of published data to identify trends (e.g., dose-dependent vs. cell-specific effects) .
Q. How can structural modifications enhance selectivity for therapeutic targets?
- Methodological Answer: Optimize via:
- SAR studies : Replace the allyl group with bulkier substituents (e.g., cyclopropyl) to improve steric hindrance and reduce off-target binding .
- Bioisosteric replacement : Substitute the pyrimidinyl sulfanyl group with selenyl or amine derivatives to modulate electronic properties .
- Prodrug design : Convert the methyl benzoate to a free carboxylic acid for pH-dependent activation in tumor microenvironments .
Q. What experimental designs assess environmental fate and ecotoxicological risks?
- Methodological Answer: Follow OECD guidelines for:
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-MS .
- Biodegradation : Use activated sludge models to measure half-life under aerobic/anaerobic conditions .
- Ecotoxicology : Test acute toxicity in Daphnia magna or algae (OECD 202/201) to derive LC₅₀/EC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
